
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is an organic compound belonging to the class of diazenes It features a diazene (N=N) functional group, with one phenyl ring substituted with five fluorine atoms (pentafluorophenyl) and the other phenyl ring substituted with three methyl groups (2,4,6-trimethylphenyl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 2,4,6-trimethylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentafluorobenzene under basic conditions to form the desired diazene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: The diazene group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which can affect biological pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Similar structure but lacks the pentafluorophenyl and trimethylphenyl substitutions.
1,2-Diphenyldiazene: Similar structure but lacks the specific substitutions on the phenyl rings.
Uniqueness: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is unique due to the presence of both pentafluorophenyl and trimethylphenyl groups, which impart distinct electronic properties and reactivity compared to other diazene compounds
Eigenschaften
CAS-Nummer |
91299-16-0 |
|---|---|
Molekularformel |
C15H11F5N2 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C15H11F5N2/c1-6-4-7(2)14(8(3)5-6)21-22-15-12(19)10(17)9(16)11(18)13(15)20/h4-5H,1-3H3 |
InChI-Schlüssel |
HZGCRAMZRLNCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=C(C(=C2F)F)F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



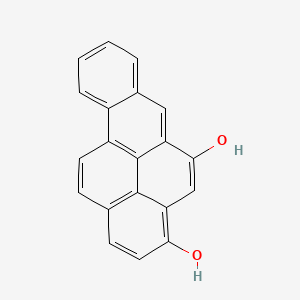
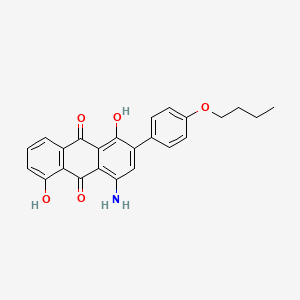
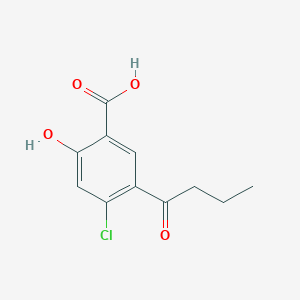
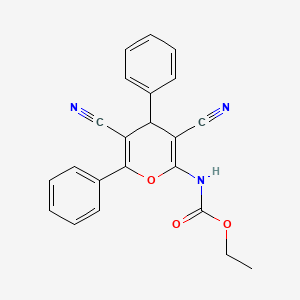
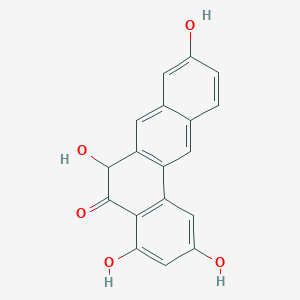

![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/no-structure.png)
![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)


![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)

